molecular formula C8H14N2O3 B6281808 tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate CAS No. 1378674-88-4

tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Numéro de catalogue B6281808
Numéro CAS: 1378674-88-4
Poids moléculaire: 186.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1378674-88-4 . It has a molecular weight of 186.21 . This compound is used in scientific research and its unique structure enables the synthesis of novel molecules with potential applications in drug discovery, materials science, and catalysis.


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl 3-(hydroxyimino)-1-azetidinecarboxylate” and its InChI Code is "1S/C8H14N2O3/c1-8(2,3)13-7(11)10-4-6(5-10)9-12/h6H,4-5H2,1-3H3" .

Applications De Recherche Scientifique

Preparation of Janus Kinase 3 (JAK3)

This compound can be used for preparing Janus kinase 3 (JAK3), which is a useful target for immunosuppression and transplant rejection . JAK3 plays a crucial role in the signaling pathways of various cytokines and growth factors, and its inhibition can help manage immune responses.

Treatment of Inflammatory and Autoimmune Disorders

The compound has potential applications in treating inflammatory disorders and autoimmune disorders . By modulating immune responses, it can help manage conditions like rheumatoid arthritis, psoriasis, and lupus.

Cancer Treatment

The compound shows promise in cancer treatment . By targeting specific cellular pathways, it can potentially inhibit the growth of cancer cells and induce apoptosis.

Preparation of HCV Protease Inhibitors

It is also useful in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection . These inhibitors can block the replication of the hepatitis C virus, offering a potential treatment option for patients with this disease.

Preparation of Novel Aminoglycoside Compounds

The compound can be used for preparing novel aminoglycoside compounds with antibacterial activity . These compounds can potentially combat antibiotic-resistant bacterial strains, addressing a significant challenge in modern medicine.

Preparation of Bicyclic Himbacine Derivatives

Bicyclic himbacine derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors . These derivatives can be useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease.

Preparation of Bicyclic Azacyclobenzylamine Derivatives

Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K . These include, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate can be achieved through a multistep reaction pathway involving the conversion of starting materials to intermediate compounds, followed by the final product. The key steps in the synthesis pathway include the protection of the carboxylic acid group, the formation of the hydroxyimino group, and the cyclization of the azetidine ring.", "Starting Materials": [ "tert-butyl 2-oxoacetate", "hydroxylamine hydrochloride", "triethylamine", "ethyl chloroformate", "sodium hydride", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: tert-butyl 2-oxoacetate is reacted with hydroxylamine hydrochloride and triethylamine to form tert-butyl 2-(hydroxyimino)acetate.", "Step 2: tert-butyl 2-(hydroxyimino)acetate is then reacted with ethyl chloroformate and triethylamine to form tert-butyl 3-(hydroxyimino)propanoate.", "Step 3: Sodium hydride is added to tert-butyl 3-(hydroxyimino)propanoate to form tert-butyl 3-(hydroxyimino)propanoate sodium salt.", "Step 4: 3-aminopropanoic acid is added to the tert-butyl 3-(hydroxyimino)propanoate sodium salt to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate.", "Step 5: The tert-butyl protecting group can be removed using an acid-catalyzed hydrolysis reaction to yield the final product, 3-(hydroxyimino)azetidine-1-carboxylic acid." ] }

Numéro CAS

1378674-88-4

Nom du produit

tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Formule moléculaire

C8H14N2O3

Poids moléculaire

186.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.